molecular formula C18H27FN2O2 B14917077 Tert-butyl 4-((2-fluorophenethyl)amino)piperidine-1-carboxylate

Tert-butyl 4-((2-fluorophenethyl)amino)piperidine-1-carboxylate

Cat. No.: B14917077
M. Wt: 322.4 g/mol
InChI Key: JVMDQFXDGHTCTB-UHFFFAOYSA-N
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Description

Tert-butyl 4-((2-fluorophenethyl)amino)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23FN2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((2-fluorophenethyl)amino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-fluorophenethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((2-fluorophenethyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-((2-fluorophenethyl)amino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-((2-fluorophenethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenethyl group may enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-((2-fluorophenethyl)amino)piperidine-1-carboxylate is unique due to the presence of the fluorophenethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile, making it a valuable compound in research and development .

Properties

Molecular Formula

C18H27FN2O2

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 4-[2-(2-fluorophenyl)ethylamino]piperidine-1-carboxylate

InChI

InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-12-9-15(10-13-21)20-11-8-14-6-4-5-7-16(14)19/h4-7,15,20H,8-13H2,1-3H3

InChI Key

JVMDQFXDGHTCTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCCC2=CC=CC=C2F

Origin of Product

United States

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